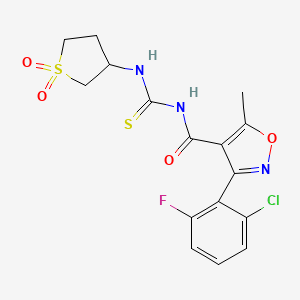![molecular formula C15H15N3O4S B2354194 methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate CAS No. 325994-79-4](/img/structure/B2354194.png)
methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MPA, and it is a member of the sulfonamide family of compounds. MPA has been found to have a variety of potential uses in scientific research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential therapeutic agent for the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of MPA is not well understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes. Specifically, MPA has been found to inhibit the activity of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, MPA can disrupt the synthesis of folate, which is essential for the growth and replication of certain microorganisms.
Biochemical and Physiological Effects:
MPA has a number of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells. Additionally, MPA has been found to have anti-inflammatory activity, which could make it useful for the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPA in lab experiments is that it is a well-characterized compound. This means that researchers can easily obtain pure samples of the compound and use it in their experiments. Additionally, MPA has been found to have a wide range of potential applications in scientific research, which makes it a versatile tool for studying a variety of biological processes.
However, there are also some limitations to using MPA in lab experiments. One of the main limitations is that the compound can be difficult and expensive to synthesize. Additionally, the mechanism of action of MPA is not well understood, which can make it difficult to interpret the results of experiments that use this compound.
Direcciones Futuras
There are a number of potential future directions for research on MPA. One area of research could focus on further elucidating the mechanism of action of the compound. This could involve studying the interactions between MPA and its target enzymes in greater detail.
Another potential area of research could focus on developing new synthetic methods for producing MPA. This could involve developing more efficient and cost-effective methods for synthesizing the compound.
Finally, research could also focus on exploring the potential therapeutic applications of MPA. This could involve studying the compound's effects on a variety of different diseases and conditions, as well as developing new formulations and delivery methods for the compound.
Métodos De Síntesis
The synthesis of MPA involves a series of chemical reactions that start with the compound 4-aminobenzoic acid. This compound is first reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the compound 2-mercaptobenzothiazole to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with the compound 6-methyl-4-oxo-1H-pyrimidine-2-thiol to form MPA.
Aplicaciones Científicas De Investigación
MPA has a number of potential applications in scientific research. One of the most promising applications is as a tool for studying the mechanisms of action of certain enzymes. MPA has been found to inhibit the activity of certain enzymes, which can be used to study the role of these enzymes in various biological processes.
Another potential application of MPA is as a therapeutic agent for the treatment of certain diseases. MPA has been found to have antimicrobial activity against a variety of bacteria and fungi. It has also been found to have antitumor activity against certain types of cancer cells.
Propiedades
IUPAC Name |
methyl 4-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9-7-12(19)18-15(16-9)23-8-13(20)17-11-5-3-10(4-6-11)14(21)22-2/h3-7H,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAGZYWOVGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

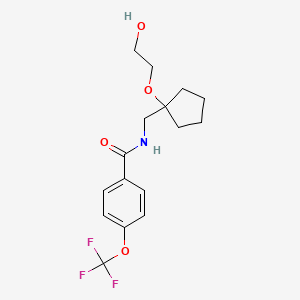

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine](/img/structure/B2354118.png)
![Methyl 3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
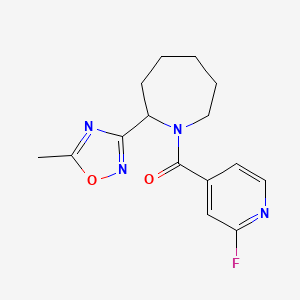
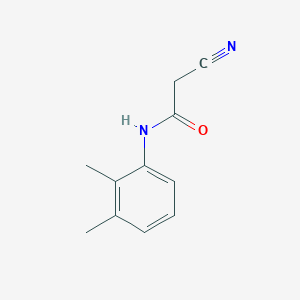
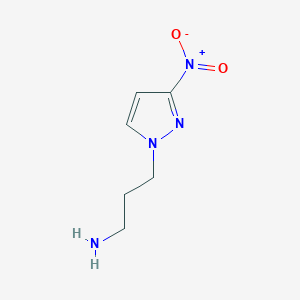
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2354131.png)
